molecular formula C10H9N3O2S2 B2900311 N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 920176-47-2

N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2900311
CAS No.: 920176-47-2
M. Wt: 267.32
InChI Key: UZYWNLDIMCAKFC-UHFFFAOYSA-N
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Description

N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a heterocyclic compound that features both thiazole and thiophene rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields.

Mechanism of Action

Target of Action

The primary targets of N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation . These properties will determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

subtilis comparable to the standard ampicillin . This suggests that the compound may have a similar effect.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound. The specific effects of these environmental factors on the action of this compound are currently under investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of thiazole and thiophene derivatives with oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in an inert atmosphere using solvents like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide stands out due to the combination of thiazole and thiophene rings in its structure. This unique combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

N'-(1,3-thiazol-2-yl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S2/c14-8(12-6-7-2-1-4-16-7)9(15)13-10-11-3-5-17-10/h1-5H,6H2,(H,12,14)(H,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYWNLDIMCAKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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